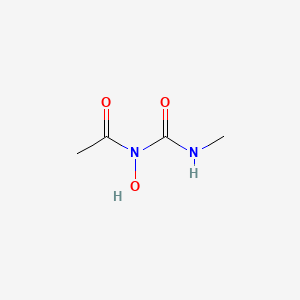
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide is a chemical compound with a unique structure that includes a pyridine ring substituted with cyano, methyl, and oxopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide typically involves the reaction of 2-methylpyridine with cyanoacetic acid and a suitable brominating agent. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, and using a catalyst like piperidine acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
科学研究应用
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the pyridine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
3-Cyano-2-pyridones: These compounds share a similar pyridine core and have been studied for their biological activities.
2-Methylpyridine Derivatives: These compounds have similar structural features and are used in various chemical syntheses.
Uniqueness
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyano, methyl, and oxopropyl groups makes it a versatile compound for research and industrial applications .
属性
CAS 编号 |
111861-57-5 |
|---|---|
分子式 |
C10H11BrN2O |
分子量 |
255.11 g/mol |
IUPAC 名称 |
2-methyl-1-(2-oxopropyl)pyridin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C10H11N2O.BrH/c1-8(13)7-12-5-3-4-10(6-11)9(12)2;/h3-5H,7H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
HNGTUOUDXDDKJX-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=CC=[N+]1CC(=O)C)C#N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



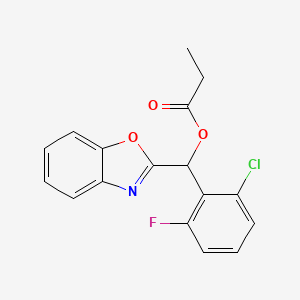
![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)
![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)
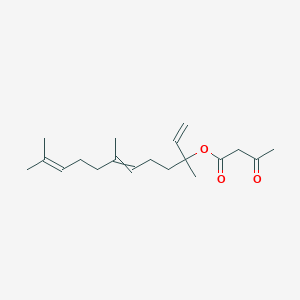
![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/structure/B14316078.png)
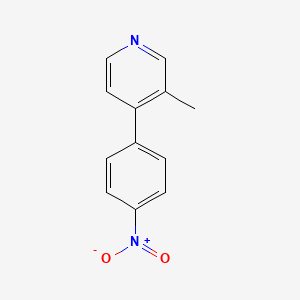
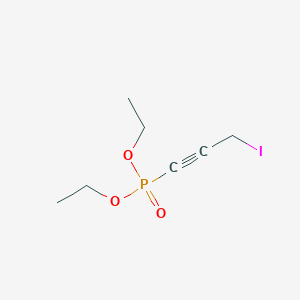
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
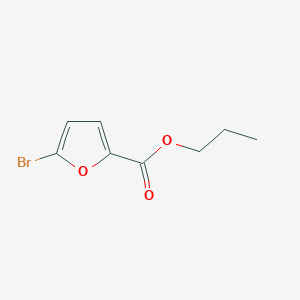
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)
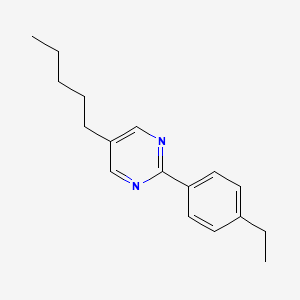
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)
